molecular formula C12H19N5O2 B2581793 7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1105196-82-4

7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2581793
CAS No.: 1105196-82-4
M. Wt: 265.317
InChI Key: BIIKTFPOQHRVJJ-UHFFFAOYSA-N
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Description

7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Starting Material: The synthesis often begins with a purine derivative.

    Alkylation: Introduction of the isopropyl and methyl groups through alkylation reactions using appropriate alkyl halides.

    Amination: The propylamino group is introduced via nucleophilic substitution reactions.

    Cyclization: Formation of the purine ring system through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various purine-based compounds.

Biology

In biological research, it is studied for its potential interactions with nucleic acids and proteins. Its structure allows it to mimic natural purines, making it useful in studying enzyme mechanisms and DNA/RNA interactions.

Medicine

Medically, 7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is investigated for its potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

7-isopropyl-3-methyl-8-(propylamino)-1H-purine-2

Properties

IUPAC Name

3-methyl-7-propan-2-yl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-5-6-13-11-14-9-8(17(11)7(2)3)10(18)15-12(19)16(9)4/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIKTFPOQHRVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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